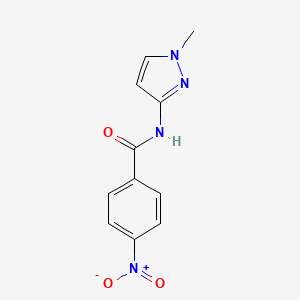
N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a pyrazole ring substituted with a methyl group at the 1-position and a nitrobenzamide moiety at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide typically involves the reaction of 1-methyl-1H-pyrazole with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. Continuous flow reactors offer several advantages, including improved heat and mass transfer, precise control over reaction parameters, and the ability to handle large volumes of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The pyrazole ring can undergo oxidation reactions to form pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, bases (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: N-(1-methyl-1H-pyrazol-3-yl)-4-aminobenzamide.
Substitution: N-(1-methyl-1H-pyrazol-3-yl)-4-substituted benzamides.
Oxidation: Pyrazole N-oxides.
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs targeting specific enzymes or receptors. Its pyrazole moiety is known to interact with various biological targets, making it a valuable scaffold for drug design.
Biology: The compound has been studied for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it has been evaluated for its inhibitory activity against kinases, which play a crucial role in cell signaling and cancer progression.
Materials Science: The compound’s unique structure and electronic properties make it a candidate for the development of new materials with specific optical or electronic properties. It has been explored for use in organic light-emitting diodes (OLEDs) and other electronic devices.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s pyrazole ring can form hydrogen bonds and other interactions with the active site of the target protein, leading to inhibition or modulation of its activity. The nitrobenzamide moiety can also contribute to the compound’s binding affinity and specificity by interacting with hydrophobic or aromatic residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
N-(1-methyl-1H-pyrazol-3-yl)-N’-phenylurea: This compound shares the pyrazole moiety with N-(1-methyl-1H-pyrazol-3-yl)-4-nitrobenzamide but has a phenylurea group instead of a nitrobenzamide group.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: This compound contains a similar pyrazole ring but has a different substitution pattern and additional functional groups.
Uniqueness
This compound is unique due to its specific combination of a pyrazole ring and a nitrobenzamide moiety. This unique structure imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in medicinal chemistry, biology, and materials science.
Properties
Molecular Formula |
C11H10N4O3 |
|---|---|
Molecular Weight |
246.22 g/mol |
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H10N4O3/c1-14-7-6-10(13-14)12-11(16)8-2-4-9(5-3-8)15(17)18/h2-7H,1H3,(H,12,13,16) |
InChI Key |
ACWSWBDLXQFIMG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
solubility |
33.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















